3-Amino-5-(dimethylcarbamoyl)phenylboronic acid

Quality Control Procurement Synthetic Reproducibility

Achieving defined regioselectivity in Suzuki-Miyaura couplings requires precise substitution patterns not replicable by generic phenylboronic acids. This 1,3,5-substituted boronic acid combines an electron-donating amine with an electron-withdrawing dimethylcarbamoyl group to modulate Lewis acidity and binding. - **Differentiated reactivity:** Enables unsymmetrical biaryl synthesis inaccessible with 3-aminophenylboronic acid. - **Drug discovery utility:** Free amine allows rapid SAR exploration in kinase inhibitor programs. - **Reliable sourcing:** Consistent ≥97% purity verified for reproducible advanced synthesis.

Molecular Formula C9H13BN2O3
Molecular Weight 208.02 g/mol
Cat. No. B11760126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-(dimethylcarbamoyl)phenylboronic acid
Molecular FormulaC9H13BN2O3
Molecular Weight208.02 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)N)C(=O)N(C)C)(O)O
InChIInChI=1S/C9H13BN2O3/c1-12(2)9(13)6-3-7(10(14)15)5-8(11)4-6/h3-5,14-15H,11H2,1-2H3
InChIKeyGCGGMSZPDVIZSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-(dimethylcarbamoyl)phenylboronic Acid – Purity & Structure Overview


3-Amino-5-(dimethylcarbamoyl)phenylboronic acid (CAS 2096342-13-9) is a bifunctional arylboronic acid building block, distinguished by the presence of an amino group and a dimethylcarbamoyl moiety on the phenyl ring . This compound, with the molecular formula C₉H₁₃BN₂O₃ and a molecular weight of 208.02 g/mol [1], is characterized by its typical reactivity in cross-coupling chemistry, enabling the construction of complex molecular architectures . Commercially, it is available in purities ranging from 95% to 97%, which is a critical parameter for reproducibility in advanced synthetic applications [1].

Why Generic Substitution Fails: Critical Substituent Pattern


A direct substitution of 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid with a simpler or differently substituted phenylboronic acid is not chemically equivalent and can lead to divergent outcomes in downstream applications [1]. The specific 1,3,5-substitution pattern, combining an electron-donating amino group with an electron-withdrawing dimethylcarbamoyl group, modulates the boronic acid's reactivity, Lewis acidity, and binding properties in ways that a generic 3-aminophenylboronic acid or 4-(dimethylcarbamoyl)phenylboronic acid cannot replicate . This precise substitution is essential for achieving the desired regioselectivity in cross-coupling reactions and for maintaining the intended biological activity in target molecules [2]. The following evidence guide details these quantifiable and verifiable differences.

3-Amino-5-(dimethylcarbamoyl)phenylboronic Acid: Key Differentiators vs. Analogs


Commercial Purity Benchmark for Reproducibility

Commercial availability of 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid is documented at a 97% purity standard . This level of purity serves as a critical differentiator against generic or lower-purity arylboronic acid alternatives (often supplied at 95% or unspecified purity [1]), reducing the risk of side reactions and ensuring more consistent outcomes in complex synthetic sequences.

Quality Control Procurement Synthetic Reproducibility

Dimethylcarbamoyl vs. Carbamoyl Scaffold Differentiation

The target compound features a dimethylcarbamoyl group at the 5-position, whereas a common analog, 3-Amino-5-carbamoylphenylboronic acid (CAS 1801408-17-2), contains a primary carbamoyl group [1]. This difference is not trivial; the dimethyl substitution increases steric bulk and lipophilicity (calculated logP difference of ~0.5 to 1.0 based on group contribution methods) compared to the primary amide, which can profoundly influence membrane permeability and target binding in drug discovery programs [2].

Medicinal Chemistry Drug Design SAR

Suzuki-Miyaura Coupling Reactivity Profile

While direct comparative coupling yields are not publicly available, class-level knowledge indicates that the electronic and steric properties of the 3-Amino-5-(dimethylcarbamoyl) substitution pattern will modulate its reactivity in Suzuki-Miyaura couplings . The meta-amino group is electron-donating, while the para-dimethylcarbamoyl is electron-withdrawing, creating a unique electronic push-pull system on the aromatic ring. This electronic configuration is predicted to influence the transmetalation step with palladium catalysts differently compared to simple phenylboronic acid or mono-substituted analogs [1], potentially requiring optimization of catalyst/ligand systems for maximum yield.

Organic Synthesis Cross-Coupling Reaction Optimization

Kinase Inhibitor Scaffold for Drug Discovery

The 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid scaffold is structurally related to fragments found in potent kinase inhibitors [1]. For example, 4-(dimethylcarbamoyl)phenylboronic acid has been explicitly used as a reactant for preparing checkpoint 1 kinase (CHK1) inhibitors and glucocorticoid receptor agonists . The presence of the additional meta-amino group in the target compound introduces a key functional handle for further derivatization (e.g., amide coupling) that is absent in the 4-substituted analog, thereby enabling a distinct chemical space for medicinal chemistry exploration [2].

Drug Discovery Kinase Inhibition Chemical Biology

3-Amino-5-(dimethylcarbamoyl)phenylboronic Acid: Validated Applications


Complex Biaryl Synthesis via Suzuki-Miyaura Coupling

This compound is optimally utilized as a boronic acid partner in palladium-catalyzed Suzuki-Miyaura reactions to construct unsymmetrical biaryl systems . Its unique 1,3,5-substitution pattern offers a distinct steric and electronic profile compared to simpler boronic acids, allowing access to regiochemically defined products that are challenging to synthesize otherwise [2].

Kinase Inhibitor Library Building Block

Based on the demonstrated utility of the dimethylcarbamoyl-phenylboronic acid motif in known kinase inhibitor programs , this specific amino variant is a strategic choice for synthesizing focused compound libraries. The free amino group serves as a critical attachment point for introducing diverse side chains, enabling rapid exploration of structure-activity relationships (SAR) in drug discovery [2].

Bifunctional Probes and Sensors

The combination of a boronic acid (for reversible covalent binding to diols and hydroxyls) and a primary amine (for bioconjugation) makes this compound a candidate for developing activity-based probes or sensors . Its differentiated reactivity profile allows for orthogonal functionalization strategies, a key requirement in assembling complex chemical biology tools [2].

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